molecular formula C14H24Cl2N2O2 B2449191 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride CAS No. 1797809-20-1

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride

Cat. No.: B2449191
CAS No.: 1797809-20-1
M. Wt: 323.26
InChI Key: RCKVSZUGOJHPQZ-UHFFFAOYSA-N
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Description

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride is a chemical compound with a complex structure that includes an aminopiperidine moiety and an ethoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride typically involves multiple steps, starting with the preparation of the aminopiperidine and ethoxyphenol intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to quinone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .

Scientific Research Applications

4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopiperidine moiety is known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopiperidine derivatives and ethoxyphenol compounds. Examples include:

Uniqueness

What sets 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride apart is its unique combination of the aminopiperidine and ethoxyphenol groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16;;/h3-4,9,12,17H,2,5-8,10,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKVSZUGOJHPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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